![molecular formula C11H12N4O2S2 B330030 2-[(5-アミノ-1,3,4-チアゾール-2-イル)チオ]-N-(4-メトキシフェニル)アセトアミド CAS No. 332114-18-8](/img/structure/B330030.png)
2-[(5-アミノ-1,3,4-チアゾール-2-イル)チオ]-N-(4-メトキシフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . These compounds have been designed, synthesized, and evaluated in vitro for their urease inhibitor activities . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Synthesis Analysis
The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction process involves the use of malonamide nitrile as a starting raw material .
Molecular Structure Analysis
The molecular structure of these compounds has been studied using molecular docking simulations . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of amines with 2-chloroacetyl chloride, followed by reaction with hydrazinecarbothioamide and carbon disulfide .
科学的研究の応用
ウレアーゼ阻害活性
この化合物は、ウレアーゼ阻害剤としての可能性について評価されています。ウレアーゼは、尿素を加水分解して二酸化炭素とアンモニアに変換する酵素であり、土壌の窒素循環と生物における尿素代謝において重要な役割を果たしています。 ウレアーゼ阻害剤は、農業において尿素系肥料からのアンモニア放出を抑制する目的で、また、医療においてウレアーゼ産生細菌による疾患の治療に利用されています .
電気化学的用途
1,3,4-チアゾール誘導体の電気化学的特性により、さまざまな電気化学的用途に使用できる可能性があります。 これらには、センサー、バッテリー、または導電性材料または電解質溶液の一部として使用できる他の電子デバイスが含まれる可能性があります .
グルコシド誘導体の合成
研究者は、d-グルコースと5-アミノ-1,3,4-チアゾール-2-チオールから出発して、グルコシドの新しい1,3,4-チアゾール誘導体を合成しました。 これらの誘導体は、そのユニークな構造特性により、医薬品化学や創薬分野で潜在的な用途を持つ可能性があります .
がん治療のための細胞毒性
一部の1,3,4-チアゾール誘導体は、さまざまな癌細胞株に対して細胞毒性を示すことが示されています。 これは、新しい抗癌剤や治療法の開発における潜在的な用途を示唆しています .
農業用化学品の合成
この化合物は、除草剤などのフェニルアミン系農薬を合成する重要な中間体として役立ちます .
植物生長の調節における生物活性
予備的な生物活性試験の結果、一部の誘導体は植物生長の調節に有意な影響を与え、特定の化合物は特定の濃度で細菌に対する阻害活性を示しました .
抗癌剤および抗酸化剤の可能性
“2-(4-ヒドロキシフェニル)-3-(5-(4-メトキシフェニル)-1,3,4-チアゾール-2-イル)チアゾリジン-4-オン”などの誘導体は、乳癌細胞株に対して有意な抗癌作用を示し、調製された誘導体の間で抗酸化作用を示しました .
作用機序
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This process leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of this enzyme is an efficient way for the treatment of infections caused by this bacterium .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can disrupt the survival of H. pylori, making it an effective treatment for infections caused by this bacterium .
Action Environment
The action of this compound is likely to be influenced by environmental factors such as pH. For example, the urease enzyme’s activity, which this compound inhibits, increases with pH . Therefore, the compound’s efficacy may be influenced by the pH of its environment.
将来の方向性
生化学分析
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of the urease enzyme. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The inhibition of urease by this compound has been demonstrated through molecular docking studies, which show that it interacts well with the active site of the enzyme . This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Molecular Mechanism
At the molecular level, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of the urease enzyme, inhibiting its activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound may influence gene expression by modulating transcription factors involved in the response to changes in cellular pH.
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c1-17-8-4-2-7(3-5-8)13-9(16)6-18-11-15-14-10(12)19-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMXYAUVBJPIHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159933 |
Source


|
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332114-18-8 |
Source


|
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332114-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Isopropyl 6-methyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329948.png)
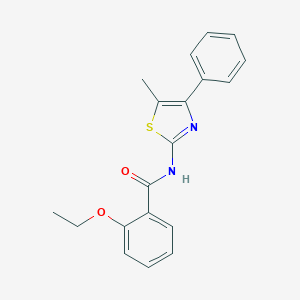
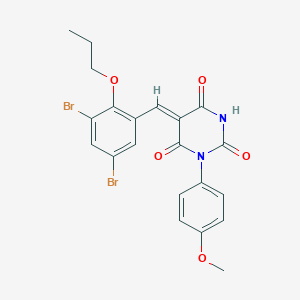
![2-(2-methoxy-4-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B329954.png)
![Ethyl 5-carbamoyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B329957.png)
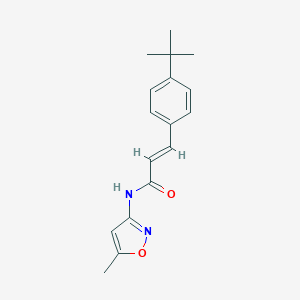
![Ethyl 4-(4-bromophenyl)-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B329961.png)
![3,4-dichloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B329962.png)
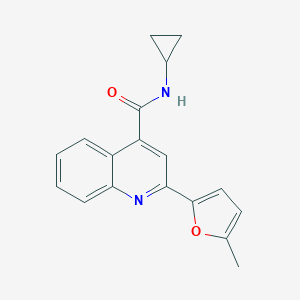
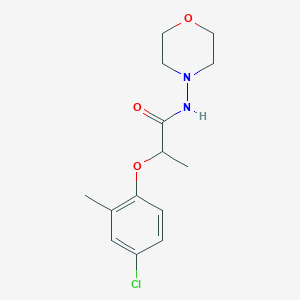
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-iodophenyl)acetamide](/img/structure/B329966.png)
![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B329967.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329968.png)

